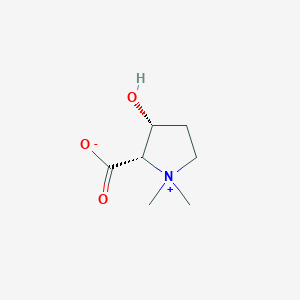

(2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C7H13NO3 |

|---|---|

Molekulargewicht |

159.18 g/mol |

IUPAC-Name |

(2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-8(2)4-3-5(9)6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 |

InChI-Schlüssel |

DJMIFDZBCUUQJN-RITPCOANSA-N |

Isomerische SMILES |

C[N+]1(CC[C@H]([C@H]1C(=O)[O-])O)C |

Kanonische SMILES |

C[N+]1(CCC(C1C(=O)[O-])O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate typically involves enantioselective reactions to ensure the correct stereochemistry. One common method involves the use of Garner’s aldehyde as a starting material, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition of lithium dialkylcuprates . The reaction conditions are carefully controlled to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of robust and scalable reaction conditions is essential to ensure consistency and efficiency in production. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like osmium tetroxide (OsO4) for dihydroxylation , reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with OsO4 typically yields vicinal diols, while reduction with NaBH4 produces alcohols.

Wissenschaftliche Forschungsanwendungen

(2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate is a chiral ammonium derivative with a pyrrolidine ring containing hydroxyl and carboxyl functional groups, and a dimethyl substitution at the nitrogen atom. The stereochemistry, designated by (2S,3R), indicates the spatial arrangement of atoms around the chiral centers, which is crucial for its interactions and biological activity.

Applications

-

(Biological activities) Research indicates that compounds similar to this compound exhibit several biological activities:

- Antioxidant Properties Compounds that have hydroxyl groups demonstrate the ability to scavenge free radicals.

- Enzyme Modulation This compound may activate or inhibit specific enzymes involved in metabolic pathways, impacting physiological processes such as glucose metabolism and inflammation.

- Neuroprotective Effects Pyrrolidine derivatives have been studied for their potential neuroprotective properties, possibly due to their ability to modulate neurotransmitter systems.

- Therapeutic potential Interaction studies are crucial for understanding the therapeutic potential of this compound and guiding further development.

- (PEN) Phenolic-enabled nanotechnology Phenolic-enabled nanotechnology is used for biomedical applications, as demonstrated by polydopamine and polyphenols, and involves the use of phenolic's numerous applications in biosensing, bioimaging, and disease treatment .

- Drug Delivery and Cancer Therapy Polyphenol-containing nanoparticles have shown great promise in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging and therapeutic delivery .

- Treatment of airflow obstruction A racemate composed of equimolar amounts of (2S,3R)- and (2S,3R)-glycopyrronium bromide is used for maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease .

Wirkmechanismus

The mechanism by which (2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream processes .

Vergleich Mit ähnlichen Verbindungen

Turicine [(2S,3S)-3-Hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate]

Structural Differences :

- Stereochemistry : Turicine is the cis isomer (3S configuration), whereas Betonicine adopts the trans configuration (3R) .

- Physicochemical Properties : The trans configuration in Betonicine likely enhances intermolecular hydrogen bonding, leading to higher crystallinity and melting points compared to turicine.

- Biological Activity : Stereochemical differences may influence interactions with biological targets. For example, Betonicine’s trans-OH group could improve binding to enzymes or receptors requiring specific spatial alignment.

Thiazolylmethyl Carbamate Derivatives (e.g., –6)

Structural Contrasts :

- Core Structure : Compounds like Thiazol-5-ylmethyl (2S,3S,5S,6S)-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate feature a thiazole ring and carbamate groups, unlike Betonicine’s pyrrolidinium-carboxylate backbone .

- Functional Groups : While both classes contain hydroxyl and carboxylate-like groups (e.g., carbamates), Betonicine’s zwitterionic nature distinguishes its solubility and charge distribution.

Pyrrolo[2,3-d]pyrimidine-diones and Benzo[f]indole-diones ()

Key Differences :

- Aromaticity: These polycyclic compounds (e.g., 1H-benzo[f]indole-4,9-diones) contain fused aromatic systems, unlike Betonicine’s monocyclic structure .

- Synthesis: Betonicine is likely biosynthesized via betaine pathways, whereas the cited compounds are synthesized via multicomponent reactions involving aminouracils or naphthoquinones.

Piperidine and Pyrrolidine Derivatives (–8)

Comparison :

- Quaternary Ammonium Centers : Compounds like Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate share Betonicine’s quaternary ammonium group but incorporate sulfonamide and piperidine moieties .

- Pharmacological Potential: The sulfonamide group in such derivatives may enhance protein-binding affinity, whereas Betonicine’s hydroxyl group could mediate antioxidant activity.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Stereochemical Impact : Betonicine’s trans-hydroxy configuration may confer superior stability and bioavailability compared to turicine, though experimental validation is needed.

- Zwitterionic Properties: Betonicine’s dual charge enhances solubility in aqueous environments, a trait less pronounced in thiazolylmethyl carbamates or aromatic diones.

- Synthetic Challenges : Unlike the multicomponent syntheses of polycyclic compounds in and , Betonicine’s natural occurrence suggests biosynthetic routes dominate its production.

Biologische Aktivität

(2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate is a chiral ammonium derivative notable for its unique structural features, including a pyrrolidine ring with hydroxyl and carboxyl functional groups. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 159.18 g/mol. Its stereochemistry is defined by the (2S,3R) configuration, which is critical for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antioxidant Properties

- The presence of hydroxyl groups enables the compound to scavenge free radicals effectively. This property is crucial in mitigating oxidative stress, which is linked to various diseases.

2. Enzyme Modulation

- The compound has been shown to modulate enzyme activity within metabolic pathways. Specifically, it may inhibit or activate enzymes involved in glucose metabolism and inflammation processes, potentially impacting conditions like diabetes and metabolic syndrome.

3. Neuroprotective Effects

- Certain derivatives of pyrrolidine have demonstrated neuroprotective properties. This activity may arise from the compound's ability to interact with neurotransmitter systems, offering potential benefits in neurodegenerative disorders.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| (2S,5R)-5-hydroxy-pyrrolidine | Structure | Hydroxyl group on carbon 5 | Antioxidant properties |

| (2R,3R)-3-amino-pyrrolidine | Structure | Amino group instead of hydroxyl | Neuroprotective effects |

| (2S)-2-methyl-pyrrolidine | Structure | Methyl substitution at carbon 2 | Modulates neurotransmitter release |

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Free Radical Scavenging: The hydroxyl group allows for effective binding and neutralization of reactive oxygen species.

- Enzyme Interaction: Studies suggest that the compound may influence the activity of specific enzymes such as glucokinase and phosphofructokinase, which are pivotal in glucose metabolism.

Case Studies

Several studies have explored the effects of this compound on biological systems:

Study 1: Antioxidant Activity

- In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cultured neuronal cells compared to control groups.

Study 2: Enzyme Modulation

- A study investigating the impact on glucose metabolism revealed that treatment with the compound led to enhanced insulin sensitivity in diabetic rat models.

Study 3: Neuroprotective Effects

- Animal models subjected to neurotoxic agents showed reduced neuronal loss and improved cognitive function following administration of the compound.

Q & A

Q. What experimental strategies are recommended for synthesizing (2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate, and how can purity be optimized?

Methodological Answer:

- Synthetic Routes : Use chiral starting materials (e.g., L-proline derivatives) to preserve stereochemistry. For example, Ru(bpy)₃²⁺-mediated photoredox catalysis has been employed in similar hydroxyproline derivatives to control stereoselectivity .

- Purification : Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to isolate the zwitterionic form.

- Purity Validation : Confirm via LC-MS (ESI+) and compare retention times with standards. Purity >98% is achievable with iterative recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

Methodological Answer:

Q. What crystallographic methods are suitable for resolving its 3D structure?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Ensure crystal stability by flash-freezing in liquid N₂.

- Refinement : Apply SHELXL for small-molecule refinement. Key parameters:

- Validation : Check for hydrogen bonding between the carboxylate and hydroxyl groups (O···O distance ~2.6 Å) .

Advanced Research Questions

Q. How can contradictions in crystallographic and computational structural data be resolved?

Methodological Answer:

Q. What advanced methods are available to assess enantiomeric purity and configuration?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA-3 column (3 µm, 4.6 × 150 mm) with 20 mM ammonium formate (pH 4.0)/methanol (95:5) at 0.5 mL/min. Retention time differences >1.5 min confirm enantiomeric separation .

- X-ray Anomalous Dispersion : Collect data at λ = 1.5418 Å (Cu-Kα) to enhance Flack parameter accuracy. A Flack x ≈ 0.0 confirms the (2S,3R) configuration .

Q. How can metabolite interactions of this compound be studied in biological systems?

Methodological Answer:

- Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS. Look for phase I/II metabolites (e.g., glucuronidation at C3-OH) .

- Binding Studies : Use surface plasmon resonance (SPR) to measure affinity for serum albumin (KD ~10⁻⁴ M expected for betaine derivatives) .

Q. What computational approaches predict its reactivity in catalytic or biological environments?

Methodological Answer:

- Molecular Docking : AutoDock Vina to simulate binding to proline-specific enzymes (e.g., proline dehydrogenase). Grid box centered on active site (25 × 25 × 25 ų) .

- MD Simulations : GROMACS for 100-ns trajectories in explicit solvent (TIP3P water). Analyze RMSD (<2.0 Å) to assess conformational stability .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.